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Compound of Interest

Compound Name: FaeH protein

Cat. No.: B1174775 Get Quote

This guide provides a detailed overview of the predicted molecular weight and isoelectric point

of the FaeH protein, a minor subunit of the K88 (F4) fimbriae in Escherichia coli. It is intended

for researchers, scientists, and professionals in drug development who are interested in the

biophysical properties of this protein. This document includes a summary of predicted values,

detailed experimental protocols for their empirical determination, and a visualization of the

protein's role in the fimbrial assembly pathway.

Predicted Physicochemical Properties of FaeH
The following table summarizes the predicted molecular weight and isoelectric point (pI) of the

FaeH protein from the K88 fimbrial cluster of Escherichia coli. These values are

computationally derived from the protein's amino acid sequence.

Parameter Predicted Value Source

Molecular Weight (Da) 26,318 UniProt Entry A0A7U1E439

Isoelectric Point (pI) 5.03 Calculated from sequence

Experimental Determination of Molecular Weight
and Isoelectric Point
While computational predictions are valuable, experimental validation is crucial. The following

sections detail standard laboratory protocols for determining the molecular weight and
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isoelectric point of a protein like FaeH.

Determination of Molecular Weight by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used

technique to separate proteins based on their molecular weight.

Principle: Proteins are denatured and coated with the anionic detergent SDS, which imparts a

uniform negative charge. When subjected to an electric field in a polyacrylamide gel matrix, the

proteins migrate towards the anode at a rate inversely proportional to the logarithm of their

molecular weight.

Detailed Protocol:

Sample Preparation:

Mix the purified FaeH protein sample with an equal volume of 2x Laemmli sample buffer.

This buffer typically contains SDS, β-mercaptoethanol (a reducing agent to break disulfide

bonds), glycerol (to increase sample density), and bromophenol blue (a tracking dye).

Heat the mixture at 95-100°C for 5-10 minutes to ensure complete denaturation and

reduction.

Briefly centrifuge the sample to collect the condensate.

Gel Electrophoresis:

Prepare or obtain a pre-cast polyacrylamide gel with a suitable percentage for resolving

proteins in the 25-30 kDa range (e.g., a 12% acrylamide gel).

Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers

with 1x running buffer (typically Tris-glycine-SDS).

Load the prepared FaeH sample and a pre-stained molecular weight marker into separate

wells of the gel.

Apply a constant voltage (e.g., 100-150 V) and run the gel until the dye front reaches the

bottom.
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Visualization and Analysis:

After electrophoresis, carefully remove the gel from the cassette.

Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive

silver stain.

Destain the gel to visualize the protein bands against a clear background.

Capture an image of the gel and determine the relative migration distance (Rf) of the FaeH

band and the bands of the molecular weight marker.

Create a standard curve by plotting the logarithm of the molecular weight of the marker

proteins against their respective Rf values.

Determine the molecular weight of FaeH by interpolating its Rf value on the standard

curve.

Determination of Isoelectric Point by Isoelectric
Focusing (IEF)
Isoelectric focusing is an electrophoretic technique that separates proteins based on their

isoelectric point (pI).

Principle: Proteins are separated in a pH gradient. When a protein migrates to a point in the

gradient where the pH equals its pI, its net charge becomes zero, and it ceases to move in the

electric field.

Detailed Protocol:

Sample Preparation:

The purified FaeH protein sample should be in a low-salt buffer to avoid interference with

the electric field.

If necessary, desalt the sample using dialysis or a desalting column.

Isoelectric Focusing:
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Rehydrate an immobilized pH gradient (IPG) strip with a pH range that includes the

predicted pI of FaeH (e.g., a pH 3-10 or a narrower range like pH 4-7 for higher resolution)

in a rehydration buffer containing the FaeH sample.

Place the rehydrated IPG strip into the IEF apparatus.

Apply a voltage program that gradually increases the voltage to allow proteins to migrate

and focus at their respective pI. This typically involves several steps with increasing

voltage over several hours.

(Optional) Second Dimension SDS-PAGE (2D-PAGE):

After IEF, the IPG strip can be equilibrated in an SDS-containing buffer.

The equilibrated strip is then placed on top of an SDS-PAGE gel, and electrophoresis is

performed as described in the previous section. This separates the focused proteins by

molecular weight, providing a two-dimensional separation.

Visualization and Analysis:

Stain the IEF gel or the 2D-PAGE gel to visualize the focused protein spot(s).

The pI of FaeH is determined by its position along the pH gradient of the IPG strip. This

can be done by comparing its position to that of known pI markers run in parallel or by

direct measurement along the calibrated pH gradient of the strip.

Role of FaeH in Fimbrial Assembly
FaeH is a minor subunit of the K88 fimbriae and plays a crucial role in the initiation and

assembly of the fimbrial filament. The assembly process follows the chaperone-usher pathway.

Caption: Chaperone-Usher Pathway for FaeH Assembly.

This diagram illustrates the key steps in the assembly of the FaeH subunit into the K88 fimbrial

filament. The precursor FaeH protein is translocated into the periplasm where its signal

peptide is cleaved. The mature FaeH subunit is then bound by the FaeE chaperone, which

prevents its premature aggregation and delivers it to the FaeD usher protein in the outer
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membrane. The usher then facilitates the translocation and incorporation of FaeH into the

growing fimbrial structure.

To cite this document: BenchChem. [Predicted Molecular Characteristics of FaeH: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1174775#predicted-molecular-weight-and-isoelectric-
point-of-faeh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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